molecular formula C13H19N3O3 B13575718 (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

Cat. No.: B13575718
M. Wt: 265.31 g/mol
InChI Key: STCGJGDHAZLSQG-BXKDBHETSA-N
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Description

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid typically involves multiple steps, including the formation of the imidazole and piperidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 1-methylimidazole and piperidine derivatives, with reactions carried out under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The imidazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the imidazole or piperidine rings.

Scientific Research Applications

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid: shares structural similarities with other imidazole and piperidine derivatives.

    Imidazole derivatives: Compounds like histamine and metronidazole.

    Piperidine derivatives: Compounds such as piperine and risperidone.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

(2R,3R)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)/t9-,12-/m1/s1

InChI Key

STCGJGDHAZLSQG-BXKDBHETSA-N

Isomeric SMILES

CCCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CN=CN2C

Canonical SMILES

CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C

Origin of Product

United States

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